Differential Inhibition of NF-κB vs. VSMC Proliferation: Leoligin vs. Synthetic Analogs 1e and 1f
Leoligin serves as the baseline with balanced, moderate inhibition of both NF-κB (IC50 = 19.7 μM) and VSMC proliferation (IC50 = 32.1 μM) [1]. In contrast, synthetic analog 1e, which contains a modified ester moiety, demonstrates a 12.3-fold increase in NF-κB inhibition potency (IC50 = 1.6 μM) and a 3.1-fold increase in VSMC inhibition (IC50 = 10.3 μM) compared to leoligin, albeit with a concomitant effect on endothelial cell (EC) proliferation [1]. Conversely, analog 1f, with a modified C2-aryl ring, shows a 10-fold increase in VSMC proliferation inhibition (IC50 = 3.2 μM) relative to leoligin but introduces significant VSMC toxicity, a liability absent in leoligin [1].
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | NF-κB: IC50 = 19.7 μM; VSMC proliferation: IC50 = 32.1 μM |
| Comparator Or Baseline | Analog 1e: NF-κB IC50 = 1.6 μM, VSMC IC50 = 10.3 μM; Analog 1f: VSMC IC50 = 3.2 μM |
| Quantified Difference | 1e: 12.3x more potent for NF-κB, 3.1x more potent for VSMC; 1f: 10x more potent for VSMC but toxic |
| Conditions | HEK-293/NF-κB-luc reporter cells for NF-κB; PDGF-stimulated rat aortic VSMCs for proliferation |
Why This Matters
This data demonstrates that leoligin possesses a unique, non-toxic 'dual-moderate' activity profile that is lost upon structural optimization, making it the preferred starting point for studies requiring balanced, low-toxicity pharmacology.
- [1] Linder, T., et al. Leoligin-inspired synthetic lignans with selectivity for cell-type and bioactivity relevant for cardiovascular disease. Chem Sci. 2019, 10(22), 5815-5820. DOI: 10.1039/c9sc00446g View Source
